

Application Notes and Protocols: Ena-001 for Opioid-Induced Respiratory Depression

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Compound of Interest				
Compound Name:	Ena-001			
Cat. No.:	B607590	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ena-001 (formerly GAL-021) is an investigational, first-in-class respiratory stimulant with a novel mechanism of action.[1][2][3] It is being developed by Enalare Therapeutics for the treatment of various forms of respiratory depression, including opioid-induced respiratory depression (OIRD), post-operative respiratory depression, and community drug overdose.[4][5] **Ena-001** acts as an "agnostic" respiratory stimulant, meaning it has the potential to reverse respiratory depression induced by both opioid and non-opioid substances.[4][6][7][8] This document provides a summary of dose-response studies, experimental protocols, and the underlying mechanism of action of **Ena-001**.

Mechanism of Action

Ena-001 stimulates respiration by acting on the peripheral chemoreceptors located in the carotid bodies.[4][9][10][11] The primary molecular mechanism involves the inhibition of large-conductance calcium-activated potassium (BK) channels (also known as BKCa or Maxi-K channels).[1][9][10] By blocking these channels in the glomus cells of the carotid body, **Ena-001** mimics the physiological response to hypoxia, leading to an increase in afferent signaling to the brainstem.[10] This, in turn, stimulates the respiratory centers to increase minute ventilation, primarily by increasing tidal volume with a modest effect on the respiratory rate.[3] [9] This peripheral mechanism of action is advantageous as it does not interfere with the analgesic or sedative effects of opioids and other central nervous system depressants.[9]



Signaling Pathway of Ena-001 in Carotid Body Glomus Cells



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Caption: Signaling pathway of **Ena-001** in carotid body glomus cells.

Dose-Response Data

Quantitative data from dose-response studies of **Ena-001** are summarized below. These studies have been conducted in healthy volunteers and in the context of drug-induced respiratory depression.

Table 1: Ena-001 Dose-Response in Healthy Volunteers



Dose (IV Infusion)	Key Pharmacodynamic Effects	Adverse Events	Reference
0.96 mg/kg/hour for 2 hours	Dose-dependent increase in minute ventilation.	Generally safe and well-tolerated.	[2][3]
1.44 mg/kg/hour for 2 hours	Statistically significant increases in SpO2 levels and decreases in ETCO2.	Infusion-site pain (mild to moderate).	[2][3]
1.92 mg/kg/hour for 2 hours	Hyperventilation.	Hyperventilation leading to study discontinuation in 2 participants.	[2][3]

Table 2: Ena-001 Reversal of Drug-Induced Respiratory Depression



Depressant Agent	Ena-001 Dose/Concentratio n	Key Findings	Reference
Alfentanil	Continuous Infusion	Partially reversed a 40-50% depression of minute ventilation by 20-30%.	[12]
Propofol	0.6 μg/ml (low dose)	Restored the propofol- impaired hypoxic ventilatory response (HVR).	[13]
Propofol	1.0 μg/ml (high dose)	Full reversal of the propofol effect at a propofol concentration that reduced HVR by 50%.	[13]
Fentanyl/Xylazine Combination (in rats)	Single Intravenous Bolus	Rapidly reversed the decrease in pO2 and increase in pCO2 within 5 minutes.	[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments involving **Ena-001** are outlined below. These protocols are based on published clinical and preclinical studies.

Protocol 1: Single Ascending Dose Study in Healthy Volunteers

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Ena-001** in healthy volunteers.[2][3]

Study Design:



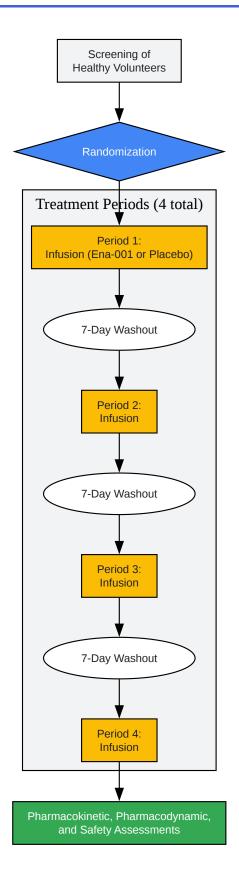




- Randomized, single-center, four-period crossover study.[2][3]
- Each participant receives three different doses of Ena-001 and one placebo infusion.[2][3]
- A minimum seven-day washout period between each infusion.[2][3]

Experimental Workflow:





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Caption: Workflow for a single ascending dose study of Ena-001.



Methodology:

- Subject Recruitment: Healthy male and female volunteers aged 18-55 years, meeting specific inclusion and exclusion criteria (e.g., weight, BMI, normal ECG).
- Drug Administration: **Ena-001** is administered as a continuous intravenous infusion over two hours at doses of 0.96, 1.44, and 1.92 mg/kg/hour.[2][3] Placebo is administered in one of the four periods.
- Pharmacokinetic (PK) Analysis: Blood samples are collected at predefined time points to determine the plasma concentration of Ena-001 and its metabolites.
- Pharmacodynamic (PD) Assessment:
 - Ventilatory Parameters: Minute ventilation, tidal volume, and respiratory rate are measured using spirometry.[14]
 - Blood Gases: Arterial blood gases (ABG) are analyzed to assess pH, PaCO2, and PaO2.
 [14]
 - Oxygen Saturation: SpO2 is continuously monitored using pulse oximetry.
 - End-Tidal CO2: ETCO2 is monitored via capnography.[14]
- Safety Monitoring: Continuous monitoring of vital signs (blood pressure, heart rate), ECG, and recording of any adverse events.[14]

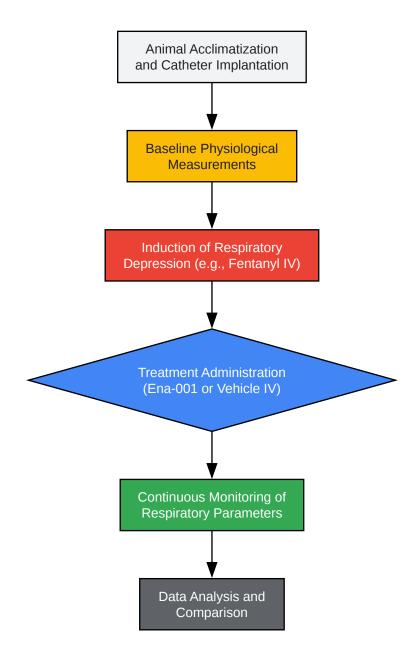
Protocol 2: Reversal of Opioid-Induced Respiratory Depression (Preclinical)

Objective: To evaluate the efficacy of **Ena-001** in reversing respiratory depression induced by an opioid, such as fentanyl, often in combination with other depressants like xylazine.[6][7][8]

Animal Model: Male Sprague-Dawley rats are commonly used.

Experimental Workflow:





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Caption: Workflow for a preclinical study of **Ena-001** in OIRD.

Methodology:

- Animal Preparation: Rats are anesthetized, and catheters are implanted for intravenous drug administration and blood sampling.
- Induction of Respiratory Depression: A bolus infusion of an opioid (e.g., fentanyl) with or without another depressant (e.g., xylazine) is administered to induce a significant decrease



in respiratory function.[6][7]

- Treatment: Following the induction of respiratory depression, a single intravenous bolus of Ena-001 or a vehicle control is administered.[6][7]
- Physiological Monitoring:
 - Blood Gases: Arterial blood is sampled to measure pO2 and pCO2 levels.[6][7]
 - Ventilation: Respiratory rate and tidal volume may be monitored using plethysmography.
- Data Analysis: Changes in blood gas levels and other respiratory parameters are compared between the Ena-001 treated group and the vehicle control group.

Future Directions

Ena-001 is currently undergoing further clinical development for multiple indications, including post-operative respiratory depression and community drug overdose. A Phase 1 clinical trial is planned in the United States to assess the safety, tolerability, and PK/PD profiles of single intravenous and intramuscular doses of **Ena-001**.[14][15] The development of an intramuscular formulation is intended to facilitate rapid administration in emergency situations.[15][16] Ongoing and future studies will continue to elucidate the dose-response relationship of **Ena-001** in various patient populations and clinical settings.

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